7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine
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Overview
Description
7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine is a complex organic compound that belongs to the class of pyrazolo-pyridine derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a p-chlorobenzylidene moiety, and an ethoxycarbonyl group. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazolo-Pyridine Core: The initial step involves the construction of the pyrazolo-pyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions, often involving the use of a base and a solvent such as ethanol or dimethylformamide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This step may require the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Addition of the p-Chlorobenzylidene Moiety: The p-chlorobenzylidene group is added through a condensation reaction with an appropriate aldehyde or ketone. This step often involves the use of an acid catalyst and a dehydrating agent.
Incorporation of the Ethoxycarbonyl Group: The final step involves the esterification of the compound to introduce the ethoxycarbonyl group. This can be achieved using ethyl chloroformate or a similar reagent in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-(E)-p-Chlorobenzylidene-5-methoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(methyl)pyrazolo-[4,3-c]-pyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of 7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine lies in its combination of structural features, including the trifluoromethyl group, p-chlorobenzylidene moiety, and ethoxycarbonyl group
Properties
Molecular Formula |
C17H15ClF3N3O2 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
ethyl (7E)-7-[(4-chlorophenyl)methylidene]-3-(trifluoromethyl)-4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H15ClF3N3O2/c1-2-26-16(25)24-8-11(7-10-3-5-12(18)6-4-10)14-13(9-24)15(23-22-14)17(19,20)21/h3-7H,2,8-9H2,1H3,(H,22,23)/b11-7+ |
InChI Key |
AMWZFJOBSQOSFQ-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)N1C/C(=C\C2=CC=C(C=C2)Cl)/C3=NNC(=C3C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)N1CC(=CC2=CC=C(C=C2)Cl)C3=NNC(=C3C1)C(F)(F)F |
Origin of Product |
United States |
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